molecular formula C17H18FN3O2 B5654549 1-(4-fluorophenyl)-4-(4-nitrobenzyl)piperazine

1-(4-fluorophenyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5654549
M. Wt: 315.34 g/mol
InChI Key: JFNUACLCKBGXTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that confirm the proposed structures of metabolites and intermediates. For example, the synthesis of metabolites related to 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, required the synthesis of authentic compounds to confirm proposed structures, indicating the complexity and specificity of synthesis processes in this chemical class (Ohtaka et al., 1989).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds reveals significant details, such as the chair conformation of the piperazine ring and various intermolecular interactions. For instance, a study on 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine revealed monoclinic crystal structure and several intermolecular interactions, providing insights into the stabilization of the crystal lattice (Awasthi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzylpiperazine derivatives includes transformations like O-demethylation, N-dealkylation, and hydroxylation, indicating the potential pathways for biotransformation and modification of similar compounds (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties such as thermal stability and crystallography are crucial for understanding the behavior and applications of these compounds. The thermal and crystallographic studies provide essential data for the synthesis, growth, and characterization of single crystals, essential for pharmaceutical applications (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the synthesis and characterization of novel piperazine compounds with low lipophilicity for imaging σ1 receptors in the brain demonstrate the potential for designing specific ligands with desirable biological activities (He et al., 2017).

Scientific Research Applications

Metabolites and Structural Confirmation

The metabolites of a cerebral vasodilator, which includes structural components similar to 1-(4-fluorophenyl)-4-(4-nitrobenzyl)piperazine, were synthesized and structurally confirmed. This study aimed at confirming the proposed structures of these metabolites (Ohtaka et al., 1989).

Antimigraine Drug Synthesis

The synthesis of an antimigraine drug incorporating a similar structural framework was successfully carried out, yielding good results. This synthesis process is scalable and can be applied for large-scale production of the drug (Narsaiah & Kumar, 2010).

Metabolic Pathways and Identification

Investigation into the metabolic pathways and structure characterization of the metabolites of a compound closely related to this compound was conducted. The study detailed the main biotransformation pathways in rats, including O-demethylation, N-dealkylation, and hydroxylation processes (Kawashima, Satomi, & Awata, 1991).

Fe-catalyzed Synthesis of Flunarizine and Its Isomers

A detailed study on the Fe-catalyzed synthesis of flunarizine, a drug used for migraines, dizziness, and epilepsy, demonstrated the process of obtaining this drug and its isomers through regioselective metal-catalyzed amination and other chemical reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-3-7-16(8-4-15)20-11-9-19(10-12-20)13-14-1-5-17(6-2-14)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUACLCKBGXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the manner given in Example 1A, p-nitrobenzyl chloride is reacted with 1-(p-fluorophenyl)piperazine dihydrochloride in the presence of triethylamine to give 1-(p-fluorophenyl)-4-(p-nitrobenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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